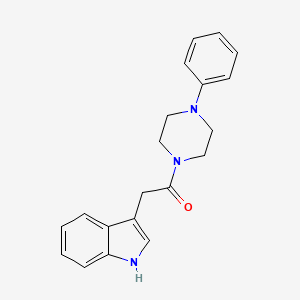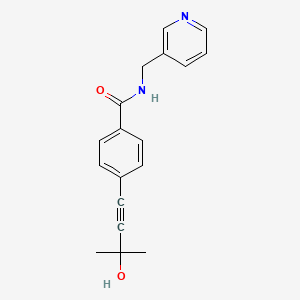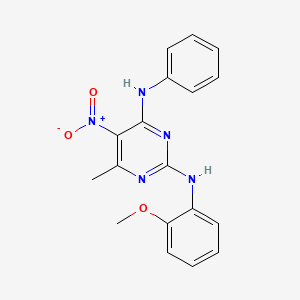
2-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone
Vue d'ensemble
Description
2-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that features an indole ring and a phenylpiperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. One common method involves the reaction of indole-3-carboxaldehyde with 4-phenylpiperazine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets. The indole ring can interact with various receptors and enzymes, while the phenylpiperazine moiety may modulate neurotransmitter activity. These interactions can influence signaling pathways and biochemical processes within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-indol-3-yl)-1-(4-methylpiperazin-1-yl)ethanone
- 2-(1H-indol-3-yl)-1-(4-ethylpiperazin-1-yl)ethanone
- 2-(1H-indol-3-yl)-1-(4-benzylpiperazin-1-yl)ethanone
Uniqueness
Compared to similar compounds, 2-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone is unique due to the presence of the phenyl group on the piperazine ring. This structural feature can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-20(14-16-15-21-19-9-5-4-8-18(16)19)23-12-10-22(11-13-23)17-6-2-1-3-7-17/h1-9,15,21H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFPZVGOUCIKBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328560 | |
| Record name | 2-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24841120 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
81807-97-8 | |
| Record name | 2-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5226714.png)
![3-(4-chlorophenyl)-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226718.png)
![(4-(2-chlorobenzyl)-1-{[2-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5226722.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)isonicotinamide 1-oxide](/img/structure/B5226728.png)
![METHYL 4-(3-{[(E)-N-ETHYL-N'-PHENYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE](/img/structure/B5226739.png)

![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]propan-2-ol](/img/structure/B5226768.png)
![3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B5226774.png)

![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(methylthio)nicotinamide](/img/structure/B5226796.png)
![ethyl 1-(2-{[(6-methoxy-8-quinolinyl)amino]carbonyl}-4-nitrophenyl)-4-piperidinecarboxylate](/img/structure/B5226812.png)
![1-[(4-methoxyphenyl)acetyl]-3,5-dimethylpiperidine](/img/structure/B5226820.png)
![N-[3-(aminocarbonyl)phenyl]-2-isobutoxybenzamide](/img/structure/B5226825.png)
